

YK11 mechanism of action in skeletal muscle

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Core Mechanism of Action: A Dual Approach

YK11's anabolic effects are not mediated by a single pathway but by a synergistic combination of two distinct molecular actions: partial androgen receptor agonism and myostatin inhibition.

Partial and Gene-Selective Androgen Receptor Agonism

YK11 binds to the androgen receptor (AR) but acts as a partial agonist.[1] Unlike full agonists such as DHT, YK11 does not induce the canonical N-terminal/C-terminal (N/C) interaction of the AR, a conformational change required for maximal transcriptional activation.[1][2] This results in a gene-selective modulation, where YK11 activates a specific subset of androgen-responsive genes. This selective action is thought to contribute to its anabolic specificity in muscle tissue while potentially minimizing other androgenic effects.[1] Studies in AR-positive breast cancer cells have shown that YK11 and DHT produce different patterns of AR recruitment to gene enhancer regions, suggesting that the ligand-receptor complex recruits different cofactors, leading to differential gene expression.[5]

Myostatin Inhibition via Follistatin Induction

The most distinctive feature of **YK11**'s mechanism is its ability to dramatically increase the expression of Follistatin (Fst).[3][6] Myostatin is a member of the transforming growth factor-beta (TGF- β) superfamily and a powerful negative regulator of muscle mass.[4] By binding to and inhibiting Myostatin, Follistatin effectively removes this natural "brake" on muscle growth, leading to significant hypertrophy.[4][7]



In vitro studies have definitively shown that while DHT does not affect Follistatin mRNA levels, **YK11** significantly upregulates its expression in an AR-dependent manner.[1][3] The anabolic effects of **YK11** on myogenic differentiation are almost completely reversed when Follistatin is neutralized by an anti-Fst antibody, confirming that this pathway is the principal mediator of **YK11**'s potent muscle-building properties.[3][6]

Molecular Signaling Pathways Primary Genomic Pathway in Myocytes

Upon entering a muscle cell, **YK11** binds to the cytoplasmic AR. The **YK11**-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes. This leads to two primary outcomes:

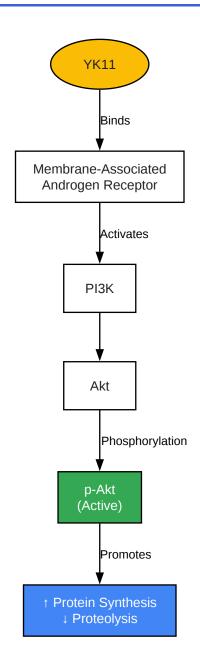
- Induction of Myogenic Regulatory Factors (MRFs): YK11 treatment leads to a more significant upregulation of key MRFs—MyoD, Myf5, and Myogenin—compared to DHT.[3][6]
 These transcription factors are critical for the determination and differentiation of myoblasts.
 [8]
- Induction of Follistatin: The YK11-AR complex potently activates the transcription of the Follistatin gene. Secreted Follistatin then binds to and neutralizes circulating Myostatin, preventing it from activating its own catabolic signaling pathway and thereby promoting muscle growth.[3][7]

Caption: Primary genomic signaling pathway of **YK11** in skeletal muscle cells.

Secondary Non-Genomic Pathway

In addition to its genomic actions, **YK11** has been shown to activate rapid non-genomic signaling. In osteoblasts, treatment with **YK11** leads to the rapid phosphorylation and activation of Akt (also known as Protein Kinase B) within minutes.[9][10] This effect is mediated by the androgen receptor but does not require gene transcription.[9] The PI3K/Akt pathway is a well-established regulator of protein synthesis and muscle hypertrophy. While primarily demonstrated in bone cells, this non-genomic action likely contributes to **YK11**'s overall anabolic profile in muscle.[9][10]





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Caption: Non-genomic activation of the Akt pathway by YK11.

Quantitative Data Summary

The following tables summarize the quantitative effects of **YK11** on myogenic gene expression from key in vitro experiments. Data is derived from the foundational study by Kanno et al. (2013) using C2C12 myoblasts.[3]

Table 1: Effect of **YK11** vs. DHT on Myogenic Gene Expression in C2C12 Cells (Data estimated from published graphical representations in Kanno et al., 2013. Values represent



approximate fold change in mRNA expression relative to a solvent control after 4 days of differentiation.)

Target Gene	Treatment (500 nM)	Approximate Fold Change vs. Control
Myf5	DHT	~ 3.5x
YK11	~ 7.5x	
MyoD	DHT	~ 3.0x
YK11	~ 3.5x	
Myogenin	DHT	~ 2.5x
YK11	~ 5.0x	

Table 2: Effect of **YK11** vs. DHT on Follistatin (Fst) Expression in C2C12 Cells (Data estimated from published graphical representations in Kanno et al., 2013. Values represent approximate fold change in mRNA expression relative to a solvent control after 2 days of differentiation.)

Target Gene	Treatment (500 nM)	Approximate Fold Change vs. Control
Follistatin	DHT	~ 1.0x (No significant change)
YK11	~ 4.5x	

Table 3: Follistatin-Dependence of **YK11**-Mediated Myf5 Upregulation (Data estimated from published graphical representations in Kanno et al., 2013. Values represent approximate fold change in Myf5 mRNA expression relative to a solvent control after 4 days.)

Treatment Group	Approximate Fold Change vs. Control
YK11 (500 nM)	~ 3.0x
YK11 (500 nM) + Anti-Fst Antibody	~ 1.2x (Effect neutralized)



Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts (Adapted from Kanno et al., 2013)[3]

This protocol outlines the core methodology used to determine the effects of **YK11** on muscle cell differentiation and gene expression.

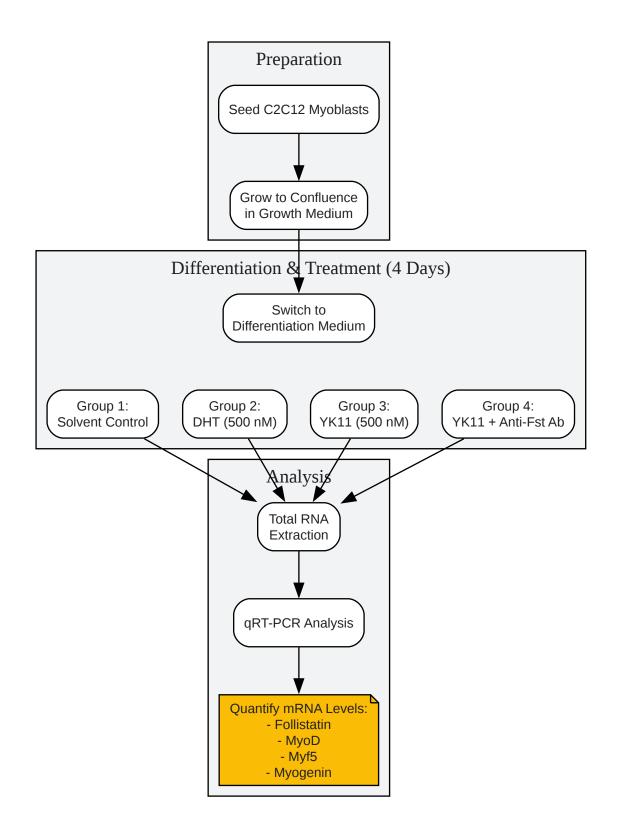
· Cell Culture:

- Mouse C2C12 myoblast cells are maintained in a growth medium (GM) consisting of Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
- Myogenic Differentiation Assay:
 - C2C12 myoblasts are seeded in multi-well plates and grown to confluence in GM.
 - To induce differentiation, the GM is replaced with a differentiation medium (DM) consisting of DMEM supplemented with 2% horse serum.
 - Test compounds (e.g., YK11 at 500 nM, DHT at 500 nM, or solvent control) are added to the DM.
 - Cells are incubated for a specified period (e.g., 2 to 4 days), with the medium and compounds refreshed every 48 hours.
- Gene Expression Analysis (qRT-PCR):
 - Total RNA is isolated from the cultured cells using a suitable reagent like ISOGEN II.
 - First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
 - Quantitative real-time PCR (qRT-PCR) is performed using SYBR Green chemistry on a real-time PCR system.



- Gene expression is quantified for target genes (MyoD, Myf5, Myogenin, Follistatin) and normalized to a housekeeping gene (e.g., β-actin).
- Follistatin Neutralization Experiment:
 - The myogenic differentiation assay is performed as described above.
 - For the experimental group, a neutralizing anti-Follistatin antibody (e.g., 0.5 μg/mL) is added to the DM along with **YK11**.
 - A control group receives YK11 without the antibody.
 - Gene expression of MRFs is analyzed via qRT-PCR to determine if the effects of YK11 are reversed.





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Caption: Experimental workflow for in vitro analysis of **YK11** in C2C12 myoblasts.



In Vivo Sepsis-Induced Muscle Atrophy Model (Adapted from Lee et al., 2021)[11]

This protocol was used to evaluate the protective effects of **YK11** against muscle wasting in vivo.

- Animals and Acclimation:
 - Male BALB/c mice (e.g., 8 weeks old) are used.
 - Animals are acclimated to laboratory conditions for at least one week prior to the experiment.

YK11 Administration:

- Mice are divided into experimental groups: Vehicle Control, Sepsis + Vehicle, Sepsis + YK11 (low dose), Sepsis + YK11 (high dose).
- YK11 is administered orally (e.g., via gavage) at specified doses (e.g., 350 or 700 mg/kg) daily for a pre-treatment period (e.g., 10 days). The vehicle control group receives the same volume of the vehicle solution.

• Induction of Sepsis:

- After the pre-treatment period, sepsis is induced by intraperitoneal (IP) injection of a bacterial strain (e.g., E. coli K1 at 1 x 10⁸ CFU/mouse).
- Control animals receive a sterile saline IP injection.

· Outcome Measurement:

- Animal body weight and survival are monitored daily.
- At the conclusion of the experiment, animals are euthanized.
- Skeletal muscles (e.g., tibialis anterior, quadriceps) and fat pads are dissected and weighed.



- Muscle tissue is processed for histological analysis (e.g., H&E staining) to measure myofiber cross-sectional area and assess muscle cell atrophy.[11]
- Blood and other organs may be collected to measure inflammatory markers.[12]

Conclusion

The mechanism of action of **YK11** in skeletal muscle is a sophisticated, dual-pronged process that distinguishes it from classical androgens and other SARMs. Its ability to act as a geneselective, partial agonist of the androgen receptor allows it to directly stimulate myogenic regulatory factors. Critically, its unique capacity to robustly induce Follistatin expression leads to the effective inhibition of Myostatin, a primary negative regulator of muscle growth. This combination of direct anabolic signaling and the removal of a key catabolic brake positions **YK11** as a compound with significant myotrophic potential. Further research into its differential cofactor recruitment and non-genomic effects will continue to illuminate the precise molecular details of this novel anabolic agent.

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